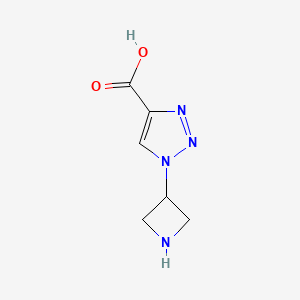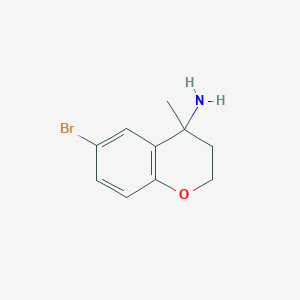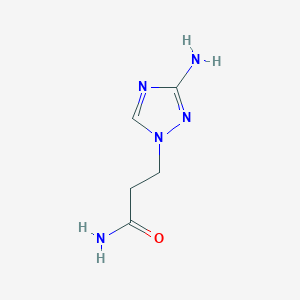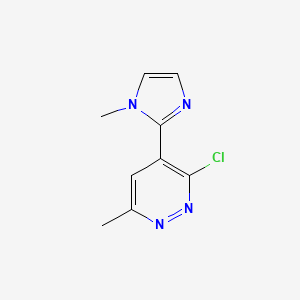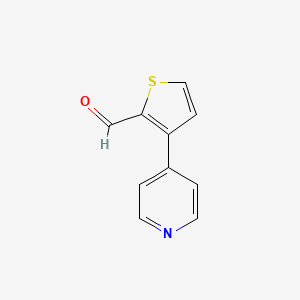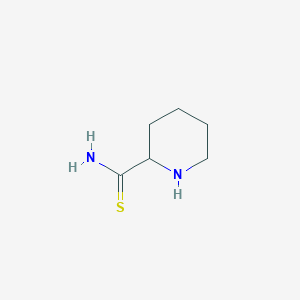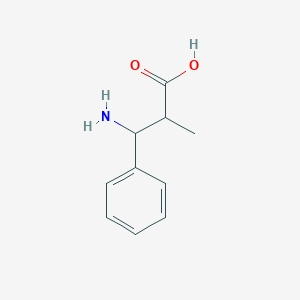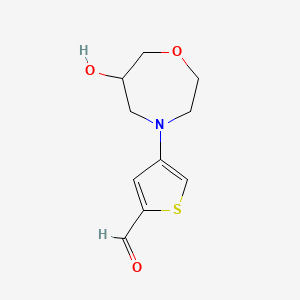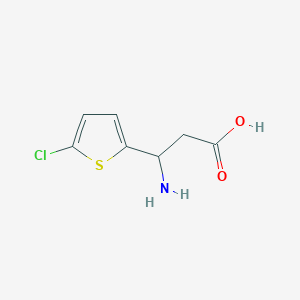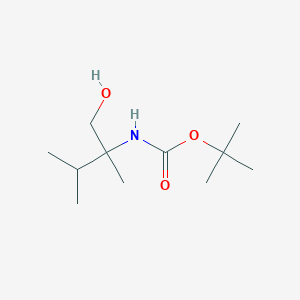
tert-Butyl N-(1-hydroxy-2,3-dimethylbutan-2-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl N-(1-hydroxy-2,3-dimethylbutan-2-yl)carbamate is a chemical compound with the molecular formula C11H23NO3. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its tert-butyl carbamate group and a hydroxy-dimethylbutyl moiety, making it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-(1-hydroxy-2,3-dimethylbutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable hydroxy-dimethylbutyl precursor. One common method involves the use of tert-butyl carbamate and 1-hydroxy-2,3-dimethylbutane in the presence of a catalyst under controlled temperature and pressure conditions . The reaction is usually carried out in an organic solvent such as ethanol or dioxane.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve the desired product quality .
化学反应分析
Types of Reactions
tert-Butyl N-(1-hydroxy-2,3-dimethylbutan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The carbamate group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
科学研究应用
Chemistry
In chemistry, tert-Butyl N-(1-hydroxy-2,3-dimethylbutan-2-yl)carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .
Biology
In biological research, this compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays. Its unique structure allows it to interact with specific enzymes and proteins, making it valuable in enzymology studies .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its role in drug development, particularly in the design of enzyme inhibitors and other bioactive molecules .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes, including polymer synthesis and coatings .
作用机制
The mechanism of action of tert-Butyl N-(1-hydroxy-2,3-dimethylbutan-2-yl)carbamate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, while the carbamate group can participate in covalent bonding or nucleophilic attacks. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
tert-Butyl N-(2-hydroxyethyl)carbamate: Similar in structure but with a different hydroxy group position.
tert-Butyl N-(2,3-dihydroxypropyl)carbamate: Contains an additional hydroxy group, making it more hydrophilic.
tert-Butyl N-(4-bromobutyl)carbamate: Contains a bromine atom, which can participate in different chemical reactions.
Uniqueness
tert-Butyl N-(1-hydroxy-2,3-dimethylbutan-2-yl)carbamate is unique due to its specific hydroxy-dimethylbutyl moiety, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with enzymes and receptors, making it valuable in various research and industrial applications .
属性
分子式 |
C11H23NO3 |
|---|---|
分子量 |
217.31 g/mol |
IUPAC 名称 |
tert-butyl N-(1-hydroxy-2,3-dimethylbutan-2-yl)carbamate |
InChI |
InChI=1S/C11H23NO3/c1-8(2)11(6,7-13)12-9(14)15-10(3,4)5/h8,13H,7H2,1-6H3,(H,12,14) |
InChI 键 |
CAWOHRJPCHHQLT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C)(CO)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



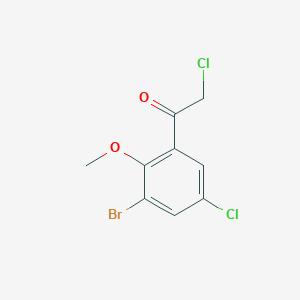
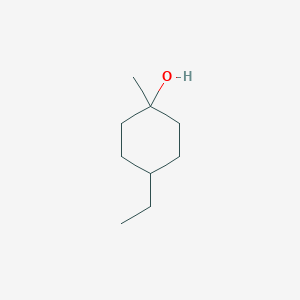
![6-(3-Bromopropyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B13175252.png)
